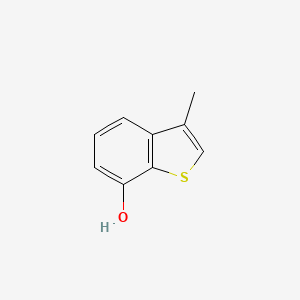
3-Methyl-1-benzothiophen-7-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-benzothiophen-7-OL is a heterocyclic compound that features a thiophene ring fused to a benzene ring, with a hydroxyl group at the 7th position and a methyl group at the 3rd position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzothiophen-7-OL can be achieved through various methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of benzo[b]thiophenes in a one-step intermolecular manner .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-benzothiophen-7-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, can occur at specific positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Bromination can be achieved using bromine (Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Monobromo, dibromo, and nitro derivatives.
Applications De Recherche Scientifique
3-Methyl-1-benzothiophen-7-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-benzothiophen-7-OL involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position and the methyl group at the 3rd position contribute to its reactivity and binding affinity with biological targets. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene: Lacks the hydroxyl and methyl groups, resulting in different reactivity and applications.
3-Methylbenzo[b]thiophene: Similar structure but lacks the hydroxyl group, affecting its chemical properties and biological activities.
7-Hydroxybenzo[b]thiophene:
Uniqueness
3-Methyl-1-benzothiophen-7-OL is unique due to the presence of both the hydroxyl and methyl groups, which enhance its reactivity and potential for diverse applications in medicinal chemistry, material science, and industrial chemistry .
Propriétés
Numéro CAS |
3808-40-0 |
|---|---|
Formule moléculaire |
C9H8OS |
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
3-methyl-1-benzothiophen-7-ol |
InChI |
InChI=1S/C9H8OS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,10H,1H3 |
Clé InChI |
CCOSNPSCMBHESX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=C1C=CC=C2O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













